N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide

Catalog No.
S11420652
CAS No.
329058-20-0
M.F
C19H22N2O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide

CAS Number

329058-20-0

Product Name

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide

IUPAC Name

N-(3-acetamidophenyl)-4-tert-butylbenzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c1-13(22)20-16-6-5-7-17(12-16)21-18(23)14-8-10-15(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

JDJDATZEGHGLLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide is a chemical compound characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a tert-butyl group on another benzamide moiety. Its molecular formula is C17H22N2O2C_{17}H_{22}N_{2}O_{2}, and it features a combination of aromatic rings that contribute to its chemical properties and potential biological activities.

This compound belongs to the class of benzamides, which are known for their diverse biological applications, including roles as pharmaceuticals and research tools. The presence of the acetylamino group enhances its solubility and reactivity, making it a candidate for various

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acetylation: The amino group can undergo further acetylation, leading to derivatives with modified properties.
  • Oxidation: The compound can potentially be oxidized to form more reactive species, which can be useful in synthetic pathways or biological assays .

The biological activity of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide has been investigated in various contexts:

  • Pharmacological Research: Compounds with similar structures have been shown to exhibit activity against specific receptors, including neuropeptide receptors and other targets in the central nervous system .
  • Anticancer Properties: Some benzamide derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition: This compound may inhibit certain enzymes involved in metabolic pathways, similar to other benzamide derivatives that affect signaling pathways in cells .

The synthesis of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide typically involves several key steps:

  • Formation of the Acetylamino Group: Starting from 3-aminophenol or a similar precursor, an acetylation reaction is performed using acetic anhydride or acetyl chloride.
  • Benzamide Formation: The resultant acetylaminophenol is then reacted with 4-tert-butylbenzoic acid or its derivatives under coupling conditions, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for further study or application.

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide has several potential applications:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery programs targeting specific diseases.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to elucidate mechanisms of action for various cellular processes.
  • Research Tool: The compound may also find use in academic research settings for studying receptor interactions and enzyme kinetics.

Studies on the interactions of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cellular Assays: Evaluating its effects on cell viability and proliferation in various cancer cell lines or primary cell cultures.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential.

Several compounds share structural similarities with N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(3-amino-4-methylphenyl)-4-tert-butylbenzamideContains an amino group instead of an acetylamino groupEnhanced basicity due to amino functionality
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamideIncorporates a piperazine ringPotentially different pharmacological profile due to piperazine moiety
N-(2-hydroxy-5-chloro-phenyl)-4-tert-butylanilideFeatures a hydroxyl and chloro substituentMay exhibit different biological activities due to halogen substitution

These compounds illustrate the diversity within the benzamide class while highlighting the unique characteristics of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide that may influence its biological activity and applications.

Conformational Dynamics of Acetylaminophenyl Substituents

The acetylaminophenyl moiety in N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide exhibits significant conformational flexibility, primarily influenced by intramolecular hydrogen bonding (IMHB) between the amide NH and adjacent electronegative atoms. Force field-based simulations using Schrödinger MacroModel identified low-energy conformers where the acetyl oxygen engages in IMHB with the amide NH, stabilizing a planar arrangement [2]. This preference persists in polar solvents, as evidenced by ¹⁹F,¹H-HOESY NMR spectra showing correlation peaks between the NH proton and fluorine atoms in analogous compounds, confirming spatial proximity (≤2.0 Å) [2].

Table 1: Key Conformational Parameters of Acetylaminophenyl Group

ParameterValueMethodSource
NH⋯O Distance1.3–2.0 ÅX-ray diffraction [2]
Rotatable Bonds4Molecular modeling [1]
Torsional Angle (C–N–C–O)15–30°DFT calculations [2]

The reduced entropic penalty associated with IMHB formation enhances binding affinity to biological targets, such as the human thalidomide-binding domain (hTBD), by preorganizing the ligand into a bioactive conformation [2]. Notably, substituents at the ortho position of the benzamide ring modulate IMHB strength, with electron-withdrawing groups enhancing bond stability through increased dipole interactions [2].

Electronic Effects of tert-Butyl Substitution on Aromatic π-System Interactions

The tert-butyl group at the para position of the benzamide ring exerts a pronounced electron-donating effect, raising the localized LUMO energy of the aromatic system by 0.17–0.21 eV, as demonstrated by cyclic voltammetry and density functional theory (DFT) calculations [3]. This elevation alters charge-transfer dynamics in donor-acceptor systems, reducing electron affinity and enhancing solubility by mitigating π-π stacking interactions [3].

Table 2: Electronic Properties of tert-Butyl-Substituted Benzamide

PropertyWith tert-ButylWithout tert-ButylMethodSource
LUMO Energy (eV)-1.82-2.03DFT [3]
HOMO-LUMO Gap (eV)3.453.29Electrochemistry [3]
Solubility (LogP)4.173.92Chromatography [1]

The bulky tert-butyl group also sterically shields the aromatic core, reducing reactivity at the 1,3,6,8-positions and directing electrophilic substitutions to the 2,7-positions [3]. This regioselectivity is critical for synthesizing derivatives with tailored electronic properties for optoelectronic applications.

Hydrogen Bonding Networks in Crystalline Solid-State Configurations

X-ray crystallography of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide analogs reveals extended hydrogen-bonded networks involving N–H⋯O and N–H⋯Cl interactions. In zinc(II) chloride co-crystals, the amide NH forms bifurcated hydrogen bonds with chloride ions (N–H⋯Cl, 2.2–2.5 Å) and carbonyl oxygens (N–H⋯O, 2.0–2.3 Å), creating layered architectures [4]. Similar patterns are observed in pure benzamide crystals, where chains of N–H⋯O bonds propagate along the crystallographic axis, stabilized by van der Waals contacts between tert-butyl groups [4] [5].

Table 3: Hydrogen Bond Parameters in Crystalline Structures

Interaction TypeDistance (Å)Angle (°)Space GroupSource
N–H⋯O (amide-carbonyl)2.08156P2₁ [4]
N–H⋯Cl (chloride)2.35142C2/c [4]
C–H⋯π (tert-butyl)2.90124Cc [5]

The persistence of IMHB in the solid state, as confirmed by ²D NMR and crystallography, preorganizes the molecule for optimal packing efficiency, yielding high thermal stability (decomposition >250°C) [1] [2]. These interactions also facilitate the formation of co-crystals with inorganic salts, broadening applications in pharmaceutical crystallization [4].

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide represents a structurally distinctive benzamide derivative incorporating both acetylamino and tert-butyl functional groups. This comprehensive analysis examines the pharmacological activity profiling of this compound through multiple complementary approaches including in vitro kinase inhibition screening, quantitative structure-activity relationship modeling for anticancer activity prediction, and neurotransmitter receptor modulation studies. The compound's unique structural features position it as a potential candidate for diverse therapeutic applications, particularly in oncology and neuropharmacology.

Quantitative structure-activity relationship models for anticancer activity prediction

Benzamide Scaffold Optimization for Anticancer Activity

Quantitative structure-activity relationship models for benzamide derivatives reveal critical structural determinants influencing anticancer potency. Studies of benzylidene hydrazine benzamide derivatives against human lung cancer cell line A549 established optimal QSAR equations incorporating molecular descriptors such as logarithmic solubility (Log S), molecular refractivity, and rerank parameters [8] [9]. The most predictive QSAR model yielded: PIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 ± (1.381) with correlation coefficient r = 0.921 and R² = 0.849 [9].

For N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide, the acetylamino substituent at the meta position contributes to hydrogen bonding capabilities while the tert-butyl group enhances lipophilicity and steric bulk. These structural features align with successful anticancer benzamide derivatives that demonstrate optimal balance between hydrophobic interactions and polar contact formation with target proteins [10] [11].

Histone Deacetylase Inhibition Models

Benzamide derivatives function as potent histone deacetylase inhibitors through zinc ion chelation at active sites and interaction with surrounding amino acid residues [12]. Structure-activity relationship studies of quinoline-based benzamide derivatives reveal that compounds possessing methyl groups at position 2 of quinoline rings exhibit superior cytotoxicity compared to aryl-substituted analogs [13]. The most potent derivatives display IC50 values ranging from 7.5 to 11.1 micromolar against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines [11].

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide incorporates structural motifs consistent with effective histone deacetylase inhibitors. The benzamide core provides the essential zinc-binding functionality while the acetylamino group offers additional hydrogen bonding opportunities for enhanced enzyme binding affinity [12].

Epidermal Growth Factor Receptor Targeting

Quantitative structure-activity relationship analyses of benzamide derivatives targeting epidermal growth factor receptor demonstrate the importance of specific substitution patterns for anticancer activity. N-(4-t-butylbenzoyl)-N'-phenylthiourea derivatives exhibit potent cytotoxic activities against MCF-7 and T47D breast cancer cells with IC50 values in the submicromolar range [10]. Molecular docking studies reveal that tert-butyl substituted compounds achieve superior binding affinity compared to unsubstituted analogs.

The structural similarity between N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide and established epidermal growth factor receptor inhibitors suggests potential anticancer activity through this mechanism. The tert-butyl group provides critical hydrophobic interactions while the acetylamino moiety contributes to specific binding site recognition [10].

Protein-Protein Interaction Disruption

Structure-activity relationship studies of bis-benzamide scaffolds targeting androgen receptor-coactivator interactions reveal critical requirements for anticancer activity [15]. Nitro groups at the N-terminus prove essential for biological activity while C-terminus modifications tolerate both methyl ester and primary carboxamide functionalities. The most potent compound exhibits antiproliferative activity with IC50 values of 16 nanomolar against prostate cancer cells through androgen receptor-PELP1 interaction inhibition [15].

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide shares structural features with effective protein-protein interaction disruptors, particularly the benzamide core and aromatic substitution patterns that enable α-helix mimicry [15].

Quantitative Structure-Activity Relationship Model Development

Descriptor CategoryOptimal Values for Anticancer ActivityN-[3-(acetylamino)phenyl]-4-tert-butylbenzamide Alignment
Lipophilicity (LogP)2.5-4.0 [9]Moderate due to tert-butyl and acetylamino balance
Molecular Weight300-500 Da [8]312.36 Da (optimal range)
Hydrogen Bond Donors1-3 [11]2 (amide and acetylamino NH)
Hydrogen Bond Acceptors2-6 [11]3 (amide oxygen, acetylamino oxygen and nitrogen)
Topological Polar Surface Area60-120 Ų [12]Approximately 87 Ų (optimal)
Rotatable Bonds3-8 [15]4 (moderate flexibility)

Machine Learning Approaches

Advanced quantitative structure-activity relationship modeling employs machine learning algorithms including support vector machines, random forests, and neural networks to predict anticancer activities of benzamide derivatives [8] [9]. These models incorporate molecular descriptors derived from quantum chemical calculations, topological indices, and pharmacophore features to achieve superior predictive accuracy compared to traditional linear regression approaches.

For N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide, ensemble modeling approaches combining multiple algorithms provide robust activity predictions across diverse cancer cell lines while identifying optimal structural modifications for enhanced potency [14].

Modulation of neurotransmitter receptors: 5-HT4 and dopamine D2 interactions

Serotonin 5-HT4 Receptor Interactions

Benzamide derivatives demonstrate significant potential as serotonin 5-HT4 receptor modulators through diverse mechanisms of action. Substituted benzamides with conformationally restricted side chains, particularly azabicyclo derivatives, function as potent 5-HT4 receptor agonists and gastric motility stimulants [16]. These compounds achieve nanomolar potencies through specific interactions with the 5-HT4 receptor binding site, demonstrating the versatility of the benzamide scaffold for neurotransmitter receptor targeting.

The benzimidazolone derivatives BIMU 1 and BIMU 8 act as potent partial agonists at 5-HT4 receptors with pEC50 values of 8.0 and 7.9 respectively, compared to 8.2 for serotonin itself [17]. These compounds exhibit intrinsic activity values of 0.7 and 0.9, indicating robust functional responses. The structural features enabling 5-HT4 receptor activity include specific spatial arrangements of aromatic rings and hydrogen bonding groups that complement the receptor binding pocket.

For N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide, the acetylamino group provides hydrogen bonding capabilities essential for 5-HT4 receptor recognition while the tert-butyl substituent contributes to binding affinity through hydrophobic interactions. The meta positioning of the acetylamino group creates optimal spatial geometry for receptor engagement, potentially enabling both agonist and antagonist activities depending on binding mode [16].

Dopamine D2 Receptor Binding Characteristics

Benzamide derivatives exhibit high selectivity for dopamine D2 receptors through specific structural features that enable preferential binding over other neurotransmitter receptors [18]. The potent benzamide neuroleptic YM-09151-2 demonstrates selective dopamine D2 receptor labeling with a dissociation constant of 57 picomolar and maximum binding capacity of 36 picomoles per gram tissue. This compound shows approximately 9-fold lower affinity for cortical serotonergic S2 receptors compared to spiperone, indicating superior selectivity [18].

Cyclic benzamide derivatives function as mixed dopamine D2/serotonin 5-HT2 receptor modulators with potential applications as atypical antipsychotic agents [19]. Structure-activity relationship studies reveal that receptor binding activities depend on ring size, covalent linking units, functional group positioning, unsaturation degree, and stereochemistry. The most effective compounds exhibit receptor binding profiles indicative of reduced extrapyramidal side effect liability compared to traditional antipsychotics [19].

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide possesses structural characteristics consistent with dopamine D2 receptor interaction. The benzamide core provides the fundamental recognition motif while the acetylamino and tert-butyl substituents modulate binding affinity and selectivity profiles [18] [19].

Dual Receptor Modulation Mechanisms

Advanced benzamide derivatives achieve therapeutic benefits through simultaneous modulation of multiple neurotransmitter receptor systems. Orally active benzamide antipsychotic agents demonstrate notable affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors [20]. The compound mazapertine exhibits balanced receptor binding profiles that translate to clinical efficacy with reduced side effect profiles compared to traditional antipsychotics.

The 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives function as potent dual serotonin 5-HT3 and dopamine D2 receptor antagonists [21]. These compounds achieve optimal therapeutic indices through careful balance of receptor selectivities and pharmacokinetic properties, demonstrating the potential for benzamide scaffolds in treating complex neuropsychiatric conditions.

For N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide, the dual receptor modulation potential stems from the compound's ability to adopt different conformations that complement distinct receptor binding sites. The acetylamino group enables hydrogen bonding interactions while the tert-butyl moiety provides hydrophobic contacts essential for both 5-HT4 and dopamine D2 receptor engagement [20] [21].

Functional Selectivity and Biased Signaling

Benzamide derivatives exhibit functional selectivity at neurotransmitter receptors, preferentially activating specific signaling pathways over others. This biased signaling capability enables therapeutic benefits while minimizing adverse effects associated with non-selective receptor activation. Studies of 5-HT4 receptor modulators reveal that benzamide derivatives can selectively activate cyclic adenosine monophosphate signaling pathways while avoiding β-arrestin recruitment, leading to sustained therapeutic responses with reduced desensitization [16].

Similarly, dopamine D2 receptor modulators demonstrate biased signaling toward specific G-protein subtypes, enabling antipsychotic efficacy while reducing extrapyramidal motor side effects. The structural determinants of functional selectivity include precise positioning of hydrogen bonding groups and hydrophobic substituents that stabilize specific receptor conformations [19] [20].

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide may exhibit biased signaling properties through its unique substitution pattern. The meta-acetylamino positioning creates asymmetric binding interactions that could preferentially stabilize therapeutically beneficial receptor conformations while avoiding problematic signaling pathways.

Pharmacokinetic Optimization for Central Nervous System Penetration

Effective neurotransmitter receptor modulators require optimal pharmacokinetic properties for central nervous system penetration and target engagement. Benzamide derivatives achieve brain penetration through balanced lipophilicity, molecular size, and hydrogen bonding characteristics that enable blood-brain barrier transit while maintaining receptor binding affinity [20].

The SB 235375 compound represents a low central nervous system-penetrant neurokinin-3 receptor antagonist, demonstrating how structural modifications can modulate brain exposure while preserving peripheral activity [22]. This selectivity enables therapeutic benefits in peripheral tissues while minimizing central nervous system side effects.

For N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide, the molecular weight of 312.36 daltons and balanced hydrophilic-lipophilic properties suggest favorable central nervous system penetration characteristics. The acetylamino group provides sufficient polarity for solubility while the tert-butyl substituent enhances membrane permeability [22] [20].

Comparative Receptor Binding Analysis

Receptor SystemBinding CharacteristicsTherapeutic Implications
5-HT4 Receptors [17]High affinity agonist activity (pEC50 7.9-8.0)Gastrointestinal motility enhancement, cognitive improvement
Dopamine D2 Receptors [18]Selective binding (KD 57 pM)Antipsychotic effects, motor control
5-HT3 Receptors [21]Antagonist activityAntiemetic effects, anxiety reduction
α1-Adrenergic Receptors [20]Moderate affinityCardiovascular modulation
Nicotinic Receptors [23]Allosteric modulationNeuroprotection, cognitive enhancement

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

310.168127949 g/mol

Monoisotopic Mass

310.168127949 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types